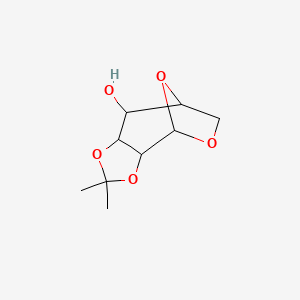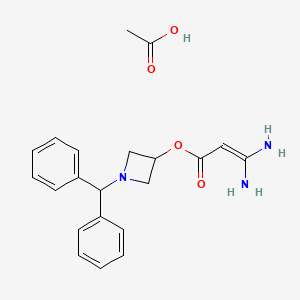![molecular formula C12H14N2O B12326583 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is an organic compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a dimethylamino group, a propynyl group, and a benzaldehyde oxime moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime typically involves the following steps:
Formation of the Propynyl Intermediate: The initial step involves the reaction of propargyl bromide with dimethylamine to form 3-(Dimethylamino)prop-1-yne.
Aldehyde Formation: The next step involves the reaction of 3-(Dimethylamino)prop-1-yne with benzaldehyde under specific conditions to form 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde.
Oxime Formation: Finally, the benzaldehyde derivative is reacted with hydroxylamine hydrochloride to form the oxime derivative, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde: Lacks the oxime group but shares the same propynyl and benzaldehyde moieties.
4-[3-(Dimethylamino)prop-1-ynyl]benzylamine: Contains an amine group instead of the oxime group.
4-[3-(Dimethylamino)prop-1-ynyl]benzonitrile: Contains a nitrile group instead of the oxime group.
Uniqueness
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(NE)-N-[[4-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H14N2O/c1-14(2)9-3-4-11-5-7-12(8-6-11)10-13-15/h5-8,10,15H,9H2,1-2H3/b13-10+ |
Clave InChI |
KCAYJJSGXZVSAB-JLHYYAGUSA-N |
SMILES isomérico |
CN(C)CC#CC1=CC=C(C=C1)/C=N/O |
SMILES canónico |
CN(C)CC#CC1=CC=C(C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


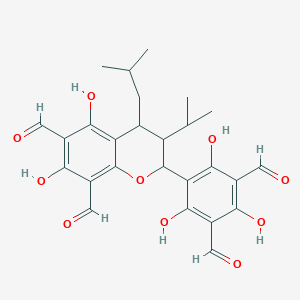
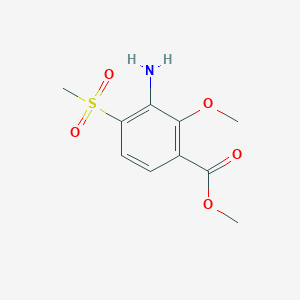
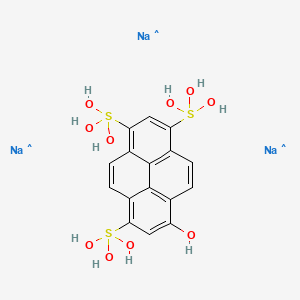
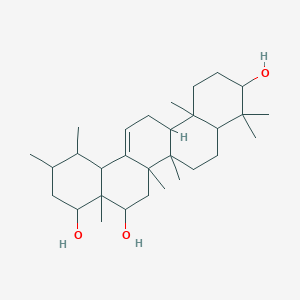
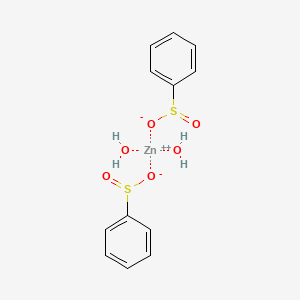
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
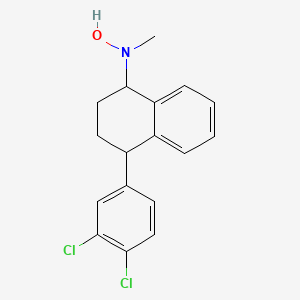
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
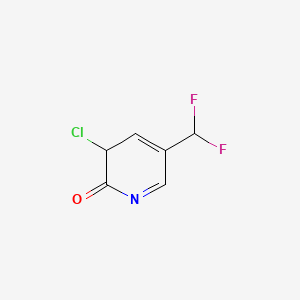
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
